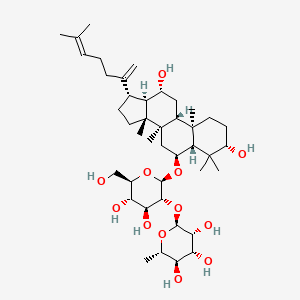

Ginsenoside Rg6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ginsenoside Rg6 is a rare ginsenoside derived from ginseng, specifically black ginseng. It is a protopanaxatriol-type ginsenoside known for its significant immunosuppressive and anti-inflammatory properties . Ginsenosides are the active components in ginseng, which have been used in traditional medicine for centuries due to their various health benefits.

Mechanism of Action

Target of Action

Ginsenoside Rg6 primarily targets Toll-like receptor (TLR) 4 and NF-κB . TLR4 is a key player in the innate immune system, responsible for activating inflammatory responses . NF-κB is a protein complex that controls the transcription of DNA and plays a crucial role in regulating the immune response to infection .

Mode of Action

This compound exhibits significant immunosuppressive function on TLR4-induced systemic inflammatory responses . It inhibits the transcriptional activity of NF-κB in HepG2 cells . This compound negatively regulates pro-inflammatory responses and severity in vivo, thus inducing recovery in mice with lipopolysaccharide (LPS)-induced septic shock and cecal ligation and puncture (CLP)-induced sepsis .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits inflammatory signaling, such as by nuclear factor κB activation and mitogen-activated protein kinases . This compound also significantly induces miR-146a, an operator miRNA for anti-inflammation, in bone marrow-derived macrophages (BMDMs) . Furthermore, it regulates the immune system through activation of immune cells, cytokines, and signaling pathways such as MAPK, PI3K/Akt, STAT, and AMPK .

Pharmacokinetics

Studies on similar ginsenosides suggest that they are quickly absorbed in the gastrointestinal tract and metabolized mainly by intestinal microflora before absorption into the blood . They are also quickly cleared from the body .

Result of Action

This compound has been found to have anti-inflammatory, antibacterial, antioxidant, and osteoblast differentiation properties . It downregulates pro-inflammatory cytokines and increases the levels of interleukin (IL)-10 in the serum of septic mice . It also facilitates recovery in mice with LPS-induced lung damage via reduced neutroph

Biochemical Analysis

Biochemical Properties

Ginsenoside Rg6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit TNF-α induced NF-κB transcriptional activity in HepG2 cells . It also induces the expression of IL-10 and miR-146a, an anti-inflammation operational miRNA, in septic mice .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to have anti-inflammatory, antibacterial, antioxidant, and osteoblast differentiation properties in human periodontal ligament (HPDL) cells stimulated with PG-LPS .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For example, this compound has been found to inhibit the production of pro-inflammatory cytokines through the induction of IL-10 and miR-146a .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound has anti-inflammatory, antibacterial, antioxidant, and osteoblast differentiation properties in in vitro experiments using human periodontal ligament (HPDL) cells stimulated with PG-LPS .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been found to be effective in Sprague–Dawley rats in which periodontitis was induced using ligation or PG-LPS .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Subcellular Localization

It is known that this compound can influence various cellular processes, suggesting that it may interact with multiple cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rg6 can be synthesized through enzymatic transformation methods. This involves the specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction . For instance, ginsenoside Rg2 can be transformed into this compound by dehydration in the side chain of C17 .

Industrial Production Methods: The industrial production of this compound involves the use of advanced biotechnological techniques. The construction of microbial chassis, mainly in Saccharomyces cerevisiae, has been presented as an effective method for the large-scale production of rare ginsenosides . This method leverages the metabolic engineering of key enzymes involved in the biosynthetic pathways of rare ginsenosides.

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rg6 undergoes various chemical reactions, including dehydration and hydrolysis. For example, the hydrolysis of the rhamnosyl residue at C-6 of this compound can lead to its degradation into ginsenoside Rh4 .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include glycosidases and other enzymes that facilitate the hydrolysis and dehydration processes. The conditions often involve specific pH levels and temperatures that optimize the enzymatic activity.

Major Products Formed: The major products formed from the reactions involving this compound include other ginsenosides such as ginsenoside Rh4 .

Scientific Research Applications

Ginsenoside Rg6 has a wide range of scientific research applications:

Comparison with Similar Compounds

Ginsenoside Rg6 is unique among ginsenosides due to its specific protopanaxatriol structure and its significant immunosuppressive properties. Similar compounds include other ginsenosides such as:

Ginsenoside Rg1: Known for its neuroprotective and anti-aging effects.

Ginsenoside Rg2: Can be transformed into this compound through dehydration.

Ginsenoside Rh1: Exhibits anti-inflammatory and antioxidant properties.

Ginsenoside Rh2: Known for its anti-cancer properties.

These compounds share similar structural features but differ in their specific biological activities and therapeutic applications.

Properties

CAS No. |

147419-93-0 |

|---|---|

Molecular Formula |

C42H70O12 |

Molecular Weight |

767.0 g/mol |

IUPAC Name |

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11,22-38,43-50H,3,10,12-19H2,1-2,4-9H3 |

InChI Key |

ZVTVWDXRNMHGNY-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5C(=C)CCC=C(C)C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=C)CCC=C(C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

melting_point |

173 - 176 °C |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.